(R)-2-(Tetrahydrofuran-3-YL)acetic acid

説明

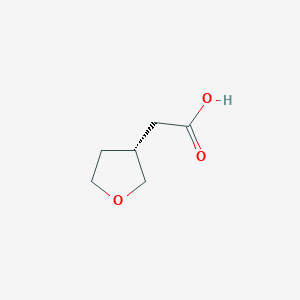

®-2-(Tetrahydrofuran-3-YL)acetic acid is an organic compound featuring a tetrahydrofuran ring attached to an acetic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Tetrahydrofuran-3-YL)acetic acid typically involves the use of starting materials such as tetrahydrofuran and acetic acid derivatives. One common method involves the reaction of tetrahydrofuran with a suitable acetic acid derivative under controlled conditions to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Tetrahydrofuran-3-YL)acetic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and scalability. The use of advanced purification techniques such as distillation, crystallization, and chromatography ensures the production of high-purity ®-2-(Tetrahydrofuran-3-YL)acetic acid suitable for various applications.

化学反応の分析

Types of Reactions

®-2-(Tetrahydrofuran-3-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like thionyl chloride, acyl chlorides, and amines are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Esters, amides

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of (R)-2-(Tetrahydrofuran-3-YL)acetic acid typically involves the reaction of tetrahydrofuran with acetic acid derivatives under controlled conditions. Common methods include:

- Catalytic Reactions : Utilizing catalysts to enhance yield and purity.

- Continuous Flow Reactors : For industrial-scale production, allowing for precise control over reaction parameters.

The compound can undergo several chemical reactions:

- Oxidation : Producing ketones or aldehydes.

- Reduction : Converting to alcohols or other reduced forms.

- Substitution : Leading to the formation of esters and amides.

Chemistry

In the field of organic chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its unique structural features enable it to participate in various chemical transformations, making it an essential reagent in synthetic pathways.

Biology

The compound is being investigated for its potential biological activities. Research indicates that it may interact with biomolecules, influencing various biological pathways. Studies have shown that its derivatives can act as enzyme inhibitors or receptor modulators, suggesting potential roles in drug development.

Medicine

Ongoing research is exploring the therapeutic applications of this compound. It has been identified as a precursor for synthesizing novel pharmaceuticals targeting specific diseases. For instance:

- Potential Drug Development : Investigations into its efficacy against diseases such as cancer and metabolic disorders are underway.

- Mechanism of Action Studies : Understanding how this compound interacts at the molecular level can provide insights into its therapeutic potential.

Case Study 1: Drug Development

Research published in Chemical & Pharmaceutical Bulletin outlines the synthesis of novel derivatives based on this compound and their evaluated biological activities. These derivatives exhibited promising results in preclinical models, indicating their potential as therapeutic agents for treating specific conditions .

A study focused on the biological activity of compounds derived from this compound demonstrated significant enzyme inhibition properties. The research highlighted how modifications to the tetrahydrofuran ring impacted biological efficacy, paving the way for further exploration of structure-activity relationships .

作用機序

The mechanism of action of ®-2-(Tetrahydrofuran-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity, molecular docking, and biochemical assays help elucidate its mechanism of action and potential therapeutic effects.

類似化合物との比較

Similar Compounds

- ®-Tetrahydrofuran-3-ylmethanol

- ®-Tetrahydrofuran-3-yl 4-nitrobenzenesulfonate

- Amino(tetrahydrofuran-3-yl)acetic acid

Uniqueness

®-2-(Tetrahydrofuran-3-YL)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

生物活性

(R)-2-(Tetrahydrofuran-3-yl)acetic acid is a chiral organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a carboxylic acid group attached to a tetrahydrofuran ring, which is a five-membered cyclic ether. The specific stereochemistry indicated by the "R" designation at the carbon adjacent to the carboxylic acid group is crucial for its biological interactions.

Key Structural Features:

- Molecular Formula: C₅H₈O₃

- Molecular Weight: 132.12 g/mol

- Chirality: The compound exists as an enantiomer, influencing its pharmacological properties.

The mechanism of action for this compound is not fully elucidated, but it is believed to interact with various biomolecular targets. Research indicates that it may function as an enzyme inhibitor or modulate receptor activity, which could lead to therapeutic effects in various biological systems.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. For instance, it has shown promise in inhibiting bacterial growth, particularly in strains resistant to conventional antibiotics. In vitro assays demonstrated effective minimal inhibitory concentrations (MICs) against several Gram-positive and Gram-negative bacteria .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.125 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 4.0 |

Pollinator Attraction

In ecological studies, this compound has been identified as a semiochemical that attracts pollinators. Field bioassays demonstrated its effectiveness in luring male wasps of the species Lissopimpla excelsa, suggesting a role in plant-pollinator interactions .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study evaluated the antibacterial activity of this compound against multidrug-resistant strains. Results indicated significant inhibition at low concentrations, highlighting its potential as an alternative therapeutic agent . -

Pollinator Attraction Research :

Field trials conducted using synthetic samples of this compound showed that it effectively attracted wasps, with varying degrees of success depending on concentration and environmental factors. This research underscores its ecological significance and potential applications in agriculture .

Comparison with Similar Compounds

This compound can be compared with other tetrahydrofuran derivatives to understand its unique properties:

| Compound | Biological Activity |

|---|---|

| (S)-2-(Tetrahydrofuran-3-yl)acetic acid | Attractant for pollinators |

| Amino(tetrahydrofuran-3-yl)acetic acid | Potential enzyme inhibitor |

| Tetrahydrofuran derivatives | Various pharmacological activities reported |

特性

IUPAC Name |

2-[(3R)-oxolan-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWKBJIKVSXWDJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566147 | |

| Record name | [(3R)-Oxolan-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146255-25-6 | |

| Record name | [(3R)-Oxolan-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。